molecular formula C11H11Cl B14883010 1-Chloro-3-pent-1-ynyl-benzene

1-Chloro-3-pent-1-ynyl-benzene

Cat. No.: B14883010
M. Wt: 178.66 g/mol
InChI Key: FGTAQHKNELJEDR-UHFFFAOYSA-N
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Description

1-Chloro-3-pent-1-ynyl-benzene is an organic compound with the molecular formula C11H11Cl. It is a derivative of benzene, where a chlorine atom and a pent-1-ynyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-pent-1-ynyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-iodobenzene with pent-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale coupling reactions using similar catalysts and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-pent-1-ynyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Addition Products: Such as haloalkenes or dihalides.

    Oxidation Products: Such as ketones.

    Reduction Products: Such as alkanes.

Scientific Research Applications

1-Chloro-3-pent-1-ynyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-pent-1-ynyl-benzene involves its interaction with various molecular targets. The chlorine atom and the triple bond in the pent-1-ynyl group make it reactive towards nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-pent-1-ynyl-benzene is unique due to the presence of both a chlorine atom and a pent-1-ynyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research .

Properties

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

1-chloro-3-pent-1-ynylbenzene

InChI

InChI=1S/C11H11Cl/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3H2,1H3

InChI Key

FGTAQHKNELJEDR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=CC=C1)Cl

Origin of Product

United States

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